molecular formula C17H23NO2 B15307039 Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B15307039
M. Wt: 273.37 g/mol
InChI Key: DUPYEVBHKDNDMW-UHFFFAOYSA-N
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Description

Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound containing a piperidine ring with a tert-butyl group attached to the nitrogen atom. This compound exhibits a bridged bicyclic framework, making it a unique and challenging target for organic synthesis. It is significant due to its versatile structure and potential for variations that could be exploited for drug discovery.

Preparation Methods

The synthesis of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves an intramolecular cyclization reaction of a 4-oxo-1,4-dihydropyridine derivative with 1,2-diaminocyclohexane, followed by esterification. Recent methods include organocatalysis, palladium catalysis, and microwave-assisted synthetic techniques.

Chemical Reactions Analysis

Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is used in various scientific research applications:

    Chemistry: It serves as a versatile tool for studying various biological processes and developing innovative pharmaceuticals.

    Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.

    Industry: While primarily used in research, its potential for industrial applications in the future cannot be ruled out.

Mechanism of Action

The mechanism of action of tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The exact pathways and molecular targets are still under investigation, highlighting the need for further research .

Comparison with Similar Compounds

Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can be compared with other similar compounds, such as:

  • Tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

These compounds share a similar bicyclic framework but differ in their functional groups and specific structural features. The uniqueness of this compound lies in its specific arrangement of atoms and potential for diverse chemical reactions.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C17H23NO2/c1-15(2,3)20-14(19)17-9-16(10-17,11-18-12-17)13-7-5-4-6-8-13/h4-8,18H,9-12H2,1-3H3

InChI Key

DUPYEVBHKDNDMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3

Origin of Product

United States

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